4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride is a heterocyclic compound with the molecular formula C8H4ClN3O2. It is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a chlorinating agent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted derivatives.
Cyclization Reactions: Formation of fused ring systems under specific conditions.
Common Reagents and Conditions
Chlorinating Agents: Such as thionyl chloride or phosphorus pentachloride.
Nucleophiles: Including amines and alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: Utilized in the development of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine Derivatives: Such as pyridazinone, which also exhibits a wide range of biological activities.
Pyrimidine Derivatives: Known for their use in medicinal chemistry and drug development.
Uniqueness
4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride is unique due to its specific structure, which allows for the formation of diverse derivatives with varying biological activities. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
68786-53-8 |
---|---|
Molekularformel |
C8H4ClN3O2 |
Molekulargewicht |
209.59 g/mol |
IUPAC-Name |
4-oxopyrimido[1,2-b]pyridazine-3-carbonyl chloride |
InChI |
InChI=1S/C8H4ClN3O2/c9-7(13)5-4-10-6-2-1-3-11-12(6)8(5)14/h1-4H |
InChI-Schlüssel |
ZTKOKLUHZJPBFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(C(=O)N2N=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.